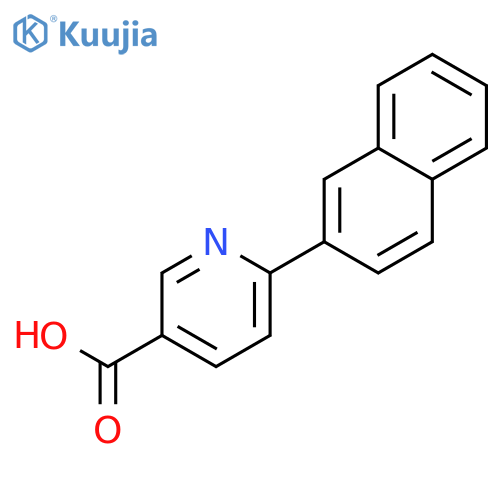Cas no 733776-42-6 (3-Pyridinecarboxylicacid, 6-(2-naphthalenyl)-)

733776-42-6 structure
商品名:3-Pyridinecarboxylicacid, 6-(2-naphthalenyl)-
CAS番号:733776-42-6
MF:C16H11NO2
メガワット:249.264044046402
MDL:MFCD18317656
CID:559506
PubChem ID:53223524
3-Pyridinecarboxylicacid, 6-(2-naphthalenyl)- 化学的及び物理的性質
名前と識別子
-
- 3-Pyridinecarboxylicacid, 6-(2-naphthalenyl)-
- 6-(6-Methoxynaphthalen-2-yl)-nicotinic acid
- 6-(Naphthalen-2-yl)-nicotinic acid
- 6-naphthalen-2-ylpyridine-3-carboxylic acid
- 6-(2-Naphthalenyl)-3-pyridinecarboxylic acid
- 6-(Naphthalen-2-yl)nicotinic acid, 95%
- MFCD18317656
- 6-(NAPHTHALEN-2-YL)NICOTINIC ACID
- DTXSID301258203
- 6-(NAPHTHALEN-2-YL)PYRIDINE-3-CARBOXYLIC ACID
- 733776-42-6
-
- MDL: MFCD18317656
- インチ: InChI=1S/C16H11NO2/c18-16(19)14-7-8-15(17-10-14)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,18,19)
- InChIKey: PCRZTIAUVCOQSW-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C2C=C(C=CC2=C1)C3=NC=C(C=C3)C(=O)O
計算された属性
- せいみつぶんしりょう: 279.09000
- どういたいしつりょう: 249.078978594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 331
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 50.2Ų
じっけんとくせい
- PSA: 59.42000
- LogP: 3.60860
3-Pyridinecarboxylicacid, 6-(2-naphthalenyl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB324326-5 g |
6-(Naphthalen-2-yl)nicotinic acid, 95%; . |
733776-42-6 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB324326-5g |
6-(Naphthalen-2-yl)nicotinic acid, 95%; . |
733776-42-6 | 95% | 5g |
€1159.00 | 2025-02-21 |
3-Pyridinecarboxylicacid, 6-(2-naphthalenyl)- 関連文献
-
Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901
-
Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909
-
Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100
733776-42-6 (3-Pyridinecarboxylicacid, 6-(2-naphthalenyl)-) 関連製品
- 887976-22-9(6-(3-methylphenyl)pyridine-3-carboxylic acid)
- 29051-44-3(6-Phenylnicotinic acid)
- 521074-77-1(6-(4-methylphenyl)pyridine-3-carboxylic acid)
- 175153-32-9(6-(2-methylphenyl)pyridine-3-carboxylic acid)
- 5059-52-9(2,3'-bipyridine-5-carboxylic acid)
- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)
- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)
- 393835-65-9(5-Amino-N-acetyltryptamine)
- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)
- 2554-94-1(6-(Dimethylamino)hexanal)
推奨される供給者
Amadis Chemical Company Limited
(CAS:733776-42-6)3-Pyridinecarboxylicacid, 6-(2-naphthalenyl)-

清らかである:99%
はかる:5g
価格 ($):687.0